N-NITROSOPYRROLIDINE-D8

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Applications in Tracing Metabolic Pathways

One primary application of NND-d8 lies in its ability to trace the metabolic pathways of NNP in biological systems. NNP is a suspected carcinogen found in certain foods and tobacco smoke []. By administering NND-d8 to an organism or cell culture, scientists can track the incorporation of the deuterium label into downstream metabolites. This allows researchers to identify the enzymes and processes involved in NNP metabolism, providing valuable insights into its potential toxicity mechanisms [].

For instance, studies have utilized NND-d8 to investigate the bioactivation pathways of NNP in rodents []. By analyzing the deuterium labeling patterns in different tissues and excreted products, researchers were able to pinpoint specific enzymes responsible for converting NNP into potentially harmful metabolites.

Advantages of Isotopic Enrichment

The use of deuterium in NND-d8 offers several advantages compared to using unlabeled NNP. Here's why:

- Reduced background noise: Biological systems naturally contain various compounds with similar structures to NNP. These can interfere with the detection and analysis of NNP itself. The presence of deuterium in NND-d8 creates a distinct mass signature that can be easily distinguished from background noise in mass spectrometry analysis, a commonly used technique for studying metabolites [].

- Improved sensitivity: Deuterium enrichment can enhance the sensitivity of analytical methods, allowing researchers to detect smaller quantities of NNP and its metabolites. This is particularly beneficial for studying low-level exposures or for analyzing samples with limited availability.

N-Nitrosopyrrolidine-D8 is a stable isotope-labeled derivative of N-nitrosopyrrolidine, where eight hydrogen atoms are substituted with deuterium isotopes. This isotopic labeling is crucial for various scientific applications, particularly in tracing the compound's behavior and metabolism in biological systems. The unique mass difference between deuterium and hydrogen allows researchers to utilize techniques such as mass spectrometry for accurate analysis and quantification of N-nitrosopyrrolidine in complex matrices, such as biological samples and food products .

N-Nitrosopyrrolidine and its derivatives are known for their potential carcinogenic properties. N-Nitrosopyrrolidine-D8 serves as an important tool for studying the metabolic activation pathways and DNA adduct formation associated with N-nitrosamines. Research indicates that the compound undergoes metabolic processes that can lead to the formation of reactive species capable of interacting with DNA, thereby contributing to carcinogenesis .

The synthesis of N-nitrosopyrrolidine-D8 typically involves the nitrosation of pyrrolidine using nitrous acid in a controlled environment that allows for the incorporation of deuterium. The process can be fine-tuned to ensure high yields and purity of the labeled compound. Specific methods may vary depending on the desired application and purity requirements .

N-Nitrosopyrrolidine-D8 primarily finds application in scientific research, especially as an internal standard in mass spectrometry analyses. Its distinct mass allows for precise quantification of N-nitrosopyrrolidine in various biological samples. Additionally, it is used in studies focusing on the metabolism of nitrosamines and their associated carcinogenic mechanisms .

Studies involving N-nitrosopyrrolidine-D8 often focus on its interaction with biological systems, particularly its metabolic pathways leading to DNA adduct formation. These interactions are critical for understanding the compound's role in carcinogenesis and assessing risks associated with exposure to nitrosamines found in processed foods . The ability to trace N-nitrosopyrrolidine-D8 within biological systems enhances insights into its pharmacokinetics and toxicological profiles.

Several compounds share structural similarities with N-nitrosopyrrolidine-D8, primarily other nitrosamines. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Notable Characteristics |

|---|---|---|

| N-Nitrosodimethylamine | Nitrosamine | Commonly found in processed meats; highly carcinogenic |

| N-Nitrosoethylamine | Nitrosamine | Associated with similar metabolic pathways as N-Nitrosopyrrolidine |

| N-Nitrosoaniline | Nitrosamine | Known for its mutagenic properties; used in dye production |

| N-Nitrosopiperidine | Nitrosamine | Similar reactivity but differs in biological activity |

N-Nitrosopyrrolidine-D8 is unique due to its stable isotope labeling, which provides enhanced analytical capabilities without altering its fundamental chemical reactivity compared to other nitrosamines. This characteristic makes it invaluable for research focused on understanding nitrosamine metabolism and their potential health impacts .

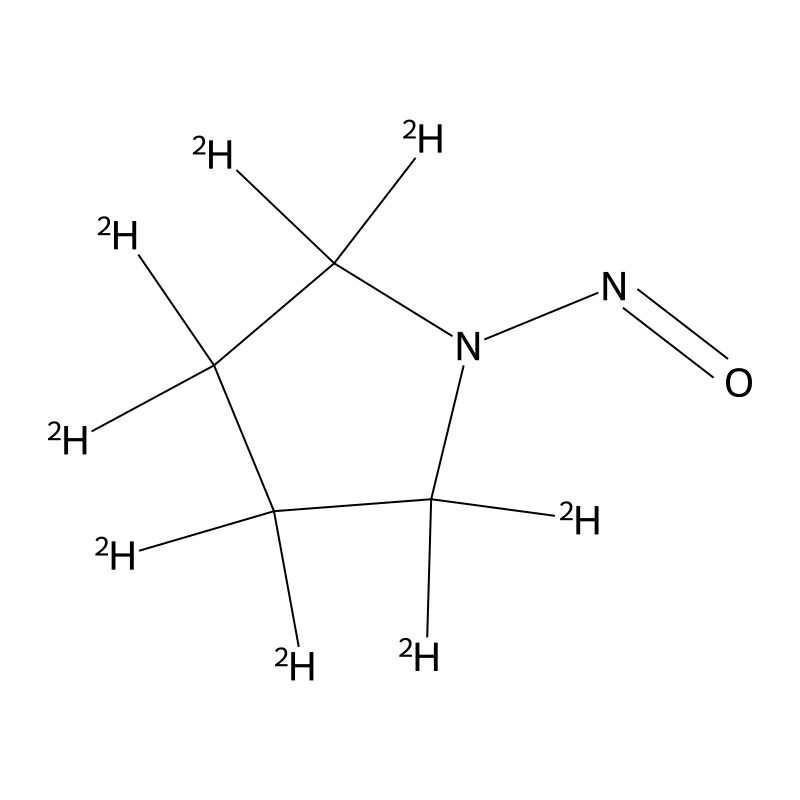

N-Nitrosopyrrolidine-D8 represents a fully deuterated isotopologue of N-nitrosopyrrolidine, characterized by the systematic replacement of all eight hydrogen atoms in the pyrrolidine ring with deuterium atoms [1]. The compound exhibits the molecular formula C4D8N2O with a molecular weight of 108.17 grams per mole, representing an 8.05 dalton increase compared to its non-deuterated counterpart [2] [3]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2,2,3,3,4,4,5,5-octadeuterio-1-nitrosopyrrolidine, clearly indicating the positioning of deuterium substitution at all available carbon positions within the five-membered heterocyclic ring [4].

The deuterium positioning follows a systematic pattern throughout the pyrrolidine scaffold, with two deuterium atoms occupying each carbon position from C-2 through C-5 [1] [4]. The Chemical Abstracts Service registry number 1219802-09-1 uniquely identifies this deuterated variant [2] [3]. The structural representation through Simplified Molecular Input Line Entry System notation reveals the comprehensive deuteration pattern: [2H]C1([2H])N(N=O)C([2H])([2H])C([2H])([2H])C1([2H])[2H] [4] [10].

| Structural Parameter | N-Nitrosopyrrolidine-D8 |

|---|---|

| Molecular Formula | C4D8N2O [2] |

| Molecular Weight | 108.17 g/mol [2] [3] |

| Deuterium Positions | C-2, C-3, C-4, C-5 (2D each) [1] [4] |

| Isotopic Enrichment | 98 atom % D [3] [15] |

| Chemical Abstracts Service Number | 1219802-09-1 [2] [3] |

Physical Characteristics and Stability Parameters

N-Nitrosopyrrolidine-D8 presents as a liquid under standard laboratory conditions, exhibiting a colorless to pale yellow appearance [11] [14]. The compound demonstrates chemical stability under normal storage conditions, with recommended storage temperatures of 4 degrees Celsius for optimal preservation [14]. Unlike its non-deuterated analogue, specific physical parameters such as density, boiling point, and refractive index have not been extensively characterized in the available literature [5] [11].

The stability profile of N-Nitrosopyrrolidine-D8 benefits from the inherent kinetic isotope effect associated with deuterium substitution [29] [31]. Deuterated compounds typically exhibit enhanced thermal stability compared to their hydrogenated counterparts, with decomposition temperatures often elevated by 10 to 30 degrees Celsius [31]. This enhanced stability arises from the stronger carbon-deuterium bonds, which possess approximately 3 kilojoules per mole greater bond dissociation energy compared to carbon-hydrogen bonds [31].

Storage recommendations specify maintaining the compound in sealed containers under dry conditions at temperatures between 2 and 8 degrees Celsius [11] [14]. The compound exhibits stability against thermal decomposition under normal laboratory conditions, though formation of toxic gases remains possible during heating or exposure to fire [11]. Chemical compatibility studies indicate potential incompatibility with strong oxidizing agents [11].

| Stability Parameter | N-Nitrosopyrrolidine-D8 |

|---|---|

| Physical State | Liquid [11] [14] |

| Color | Colorless to pale yellow [11] [14] |

| Storage Temperature | 4°C [14] |

| Chemical Stability | Stable under normal conditions [11] [14] |

| Thermal Stability | Enhanced due to deuteration [31] |

| Recommended Storage | Sealed, dry conditions, 2-8°C [11] [14] |

Solubility Profile in Various Solvents

The solubility characteristics of N-Nitrosopyrrolidine-D8 closely parallel those of its non-deuterated analogue, with the compound demonstrating compatibility with both polar and moderately polar organic solvents [9] [14]. Commercial preparations frequently utilize methanol and dichloromethane as primary solvents for analytical standard formulations, indicating favorable solubility in these media [14] [15].

Methanol serves as a primary solvent for preparing analytical standards, with concentrations of 1000 micrograms per milliliter readily achieved [15]. Similarly, dichloromethane-d2 solutions at concentrations of 1 milligram per milliliter demonstrate the compound's excellent solubility in chlorinated solvents [14]. These solvent selections reflect both solubility considerations and the requirements for deuterated nuclear magnetic resonance spectroscopy applications.

The compound exhibits expected solubility in ethyl acetate and chloroform, consistent with the behavior of related nitroso compounds [9]. Water solubility remains limited, similar to the parent compound, which shows only slight solubility in aqueous media [9]. The solubility profile supports analytical applications requiring organic solvent systems for chromatographic separations and spectroscopic analyses.

| Solvent System | Solubility Characteristics |

|---|---|

| Methanol | Excellent (1000 μg/mL standards available) [15] |

| Dichloromethane | Excellent (1 mg/mL standards available) [14] |

| Ethyl Acetate | Expected good solubility [9] |

| Chloroform | Expected moderate solubility [9] |

| Water | Limited solubility [9] |

| Organic Solvents (general) | Generally compatible [9] |

Comparative Analysis with Non-deuterated Analogue

The structural comparison between N-Nitrosopyrrolidine-D8 and its non-deuterated analogue N-nitrosopyrrolidine reveals fundamental differences arising from isotopic substitution while maintaining identical connectivity patterns [1] [7]. The non-deuterated compound, bearing Chemical Abstracts Service number 930-55-2 and molecular formula C4H8N2O, exhibits a molecular weight of 100.12 grams per mole [7] [9].

Physical property comparisons demonstrate that the non-deuterated analogue possesses well-characterized parameters including a density of 1.085 grams per milliliter at 25 degrees Celsius, a boiling point of 214 degrees Celsius, and a refractive index of 1.489 [9] [13]. The compound appears as a pale yellow oil with a characteristic ammoniacal odor [9] [13]. In contrast, the deuterated variant lacks comprehensive physical property characterization, though it maintains liquid form and colorless to pale yellow appearance [11] [14].

The mass difference of 8.05 daltons between the compounds represents an 8.0 percent increase, significantly impacting mass spectrometric analysis and enabling precise differentiation in analytical applications [2] [18]. This mass differential proves crucial for internal standard applications in quantitative mass spectrometry, where the deuterated compound serves as an isotopically labeled reference for the non-deuterated analyte [18].

Solubility profiles demonstrate remarkable similarity between the compounds, with both exhibiting compatibility with organic solvents and limited aqueous solubility [9] [14]. The deuterated variant maintains the essential chemical characteristics necessary for analytical applications while providing the isotopic distinction required for sophisticated analytical methodologies [18].

| Property | N-Nitrosopyrrolidine | N-Nitrosopyrrolidine-D8 |

|---|---|---|

| Molecular Formula | C4H8N2O [7] | C4D8N2O [2] |

| Molecular Weight | 100.12 g/mol [7] [9] | 108.17 g/mol [2] [3] |

| Chemical Abstracts Service Number | 930-55-2 [7] [9] | 1219802-09-1 [2] [3] |

| Density (25°C) | 1.085 g/mL [9] [13] | Not determined [5] |

| Boiling Point | 214°C [9] [13] | Not determined [5] |

| Appearance | Pale yellow oil [9] [13] | Colorless to pale yellow liquid [11] [14] |

| Mass Difference | Reference | +8.05 Da (+8.0%) [2] |

Spectroscopic Characteristics and Structural Confirmation

The spectroscopic characterization of N-Nitrosopyrrolidine-D8 relies primarily on nuclear magnetic resonance spectroscopy and mass spectrometry techniques that effectively distinguish deuterated from non-deuterated compounds [21] [22]. Deuterium nuclear magnetic resonance spectroscopy provides direct confirmation of successful deuteration, with deuterated compounds exhibiting strong signals in deuterium nuclear magnetic resonance but minimal response in proton nuclear magnetic resonance spectroscopy [21].

The deuterium isotope effects on carbon-13 nuclear magnetic resonance chemical shifts represent a critical analytical parameter for structural confirmation [22] [23]. These effects typically manifest as small but measurable shifts in carbon resonances, with directly bonded carbons showing the most significant changes [22]. The magnitude of these isotope effects depends on the electronic environment and can extend to carbons several bonds removed from the deuteration sites [22].

Mass spectrometric analysis provides unambiguous identification through the characteristic molecular ion peak at mass-to-charge ratio 108, clearly distinguishable from the non-deuterated compound's molecular ion at mass-to-charge ratio 100 [18]. High-resolution mass spectrometry enables precise mass determination, confirming the theoretical mass of 108.1139 daltons for the deuterated compound [14].

Infrared spectroscopy reveals characteristic shifts in vibrational frequencies due to deuterium substitution, with carbon-deuterium stretching frequencies appearing at lower wavenumbers compared to carbon-hydrogen stretches [17] [20]. The vibrational frequency ratio between carbon-hydrogen and carbon-deuterium bonds approximates 1.4, providing diagnostic information for structural confirmation [20].

The isotopic labeling pattern enables sophisticated analytical applications, particularly in metabolic studies where the deuterated compound serves as an internal standard [25]. The physical and chemical similarity to the non-deuterated analogue, combined with the mass spectrometric distinguishability, makes N-Nitrosopyrrolidine-D8 invaluable for quantitative analytical methodologies requiring isotopically labeled reference materials [18] [25].

| Spectroscopic Technique | Characteristic Features |

|---|---|

| Deuterium Nuclear Magnetic Resonance | Strong signal confirming deuteration [21] |

| Proton Nuclear Magnetic Resonance | Minimal signal due to deuteration [21] |

| Carbon-13 Nuclear Magnetic Resonance | Isotope effects on chemical shifts [22] [23] |

| Mass Spectrometry | Molecular ion at m/z 108 [14] [18] |

| High-Resolution Mass Spectrometry | Accurate mass 108.1139 Da [14] |

| Infrared Spectroscopy | Carbon-deuterium stretches at lower frequencies [17] [20] |

| Technique | Temperature (°C) | Pressure (atm) | Deuterium Incorporation (%) | Reaction Time (hours) | Catalyst/Reagent |

|---|---|---|---|---|---|

| Nitrosation with Sodium Nitrite (Acidic) | 20-25 | 1 | 95-98 | 1-4 | NaNO2/HCl |

| Catalytic H/D Exchange | 200-400 | 1-10 | 90-95 | 8-24 | Pd/C, Pt/C |

| Direct Deuterium Gas Addition | 150-300 | 10-50 | 98-99 | 4-12 | D2 gas |

| Metal-Catalyzed Deuteration | 100-250 | 1-20 | 92-97 | 6-18 | Fe-Cellulose |

| Isotope Exchange Reactions | Ambient-100 | 1-5 | 85-95 | 2-8 | D2O/Base |

Process optimization involves careful control of reaction parameters including temperature, pressure, and reagent stoichiometry. The deuterium isotope effect, characterized by reduced reaction rates for deuterium-containing bonds compared to hydrogen bonds, necessitates extended reaction times and optimized conditions to achieve complete isotopic substitution [5]. Temperature control proves particularly critical, as elevated temperatures can promote undesired side reactions while insufficient thermal energy may result in incomplete deuteration.

Purification Protocols and Quality Control

Purification of N-Nitrosopyrrolidine-D8 requires specialized protocols designed to remove isotopic impurities, unreacted starting materials, and potential degradation products while preserving the integrity of the deuterated compound. Solid phase extraction emerges as the predominant purification methodology, employing polymeric sorbents such as Oasis HLB cartridges that demonstrate selectivity for nitrosamine compounds [6] [7].

The purification process typically involves multi-step extraction procedures using acidified acetonitrile (1% formic acid) as the extraction solvent, followed by centrifugation and solvent evaporation under nitrogen atmosphere to prevent oxidative degradation [6]. Alternative approaches utilize liquid-liquid extraction with organic solvents, achieving recovery rates of 80-90% while maintaining chemical purity above 90% [8].

Table 2: Purification Methods and Quality Control Parameters

| Method | Recovery (%) | Purity Achieved (%) | Matrix Compatibility | Analysis Method |

|---|---|---|---|---|

| Solid Phase Extraction (SPE) | 85-95 | >95 | Aqueous/Organic | LC-MS/MS |

| Liquid-Liquid Extraction | 80-90 | >90 | Organic solvents | GC-MS |

| Column Chromatography | 90-98 | >98 | All matrices | HPLC-UV |

| Recrystallization | 70-85 | >95 | Crystalline compounds | NMR/MS |

| Distillation | 75-90 | >92 | Volatile compounds | GC-FID |

Quality control protocols incorporate multiple analytical techniques to ensure product specifications. Gas chromatography-mass spectrometry provides primary identification and quantification capabilities, while high-performance liquid chromatography with ultraviolet detection enables purity assessment [7] [9]. The implementation of deuterated internal standards during analysis ensures accurate quantification and compensation for matrix effects during chromatographic separation.

Scalability Considerations for Reference Standard Production

Scaling N-Nitrosopyrrolidine-D8 production from laboratory synthesis to commercial manufacturing requires comprehensive consideration of equipment capabilities, process optimization, and regulatory compliance requirements. Laboratory-scale synthesis typically produces quantities ranging from 1-100 mg using standard glassware and conventional synthetic methodologies [10] [11].

Pilot-scale production, encompassing batch sizes from 100 mg to 10 g, necessitates specialized reactor systems capable of maintaining precise temperature and pressure control while accommodating increased reaction volumes [11] [4]. The transition to commercial-scale production, targeting kilogram quantities, requires industrial reactor systems with advanced process control capabilities and comprehensive quality assurance protocols.

Table 5: Scalability Considerations for Reference Standard Production

| Production Scale | Batch Size | Equipment Type | Quality Control | Cost Factors | Lead Time (weeks) |

|---|---|---|---|---|---|

| Laboratory (mg) | 1-100 mg | Standard glassware | Single analysis | Material costs | 1-2 |

| Pilot Scale (g) | 100 mg - 10 g | Specialized reactors | Duplicate analysis | Equipment investment | 2-4 |

| Commercial (kg) | 10 g - 1 kg | Pilot plant equipment | Triplicate analysis | Process optimization | 4-8 |

| Industrial (multi-kg) | 1-10 kg | Industrial reactors | Statistical sampling | Regulatory compliance | 8-16 |

Critical scalability factors include deuterium source availability, catalyst recycling capabilities, and waste management protocols. Industrial-scale production benefits from deuterium recovery systems that capture and purify excess deuterium oxide for reuse, significantly reducing production costs while maintaining environmental sustainability [4]. Process validation requirements increase substantially with production scale, necessitating comprehensive documentation of critical process parameters and quality attributes.

Characterization Methods for Isotopic Purity Assessment

Accurate determination of isotopic purity represents a fundamental requirement for N-Nitrosopyrrolidine-D8 reference standards. Mass spectrometry provides the primary analytical platform for isotopic characterization, utilizing electrospray ionization high-resolution mass spectrometry to distinguish isotopolog distributions based on precise mass differences [12] [13].

Nuclear magnetic resonance spectroscopy offers complementary characterization capabilities, with ¹H NMR enabling quantification of residual hydrogen content while ²H NMR provides direct assessment of deuterium positioning and incorporation levels [14] [15]. Carbon-13 NMR spectroscopy facilitates evaluation of deuterium-induced isotope shifts, enabling site-specific quantification of deuteration levels in complex molecular frameworks [14].

Table 3: Characterization Methods for Isotopic Purity Assessment

| Analytical Technique | Detection Limit | Isotopic Purity Range (%) | Analysis Time (min) | Sample Amount (mg) |

|---|---|---|---|---|

| Mass Spectrometry (MS) | 0.1% isotopic impurity | 95-99.9 | 5-15 | 0.1-1 |

| ¹H NMR Spectroscopy | 0.5% H content | 90-99 | 30-60 | 5-10 |

| ²H NMR Spectroscopy | 1% D positioning | 85-98 | 60-120 | 10-20 |

| ¹³C NMR Spectroscopy | 0.2% carbon environment | 90-99 | 45-90 | 5-15 |

| ESI-HRMS | 0.05% isotopolog | 95-99.5 | 10-30 | 0.01-0.1 |

| LC-MS/MS | 0.1 ng/mL | 90-99 | 15-25 | 0.1-1 |

Advanced characterization protocols employ isotopic distribution calculators that predict theoretical isotopolog ratios based on molecular formulas, enabling comparison with experimental results to assess isotopic purity levels [13]. High-resolution mass spectrometry achieves detection limits below 0.05% for isotopic impurities, providing the sensitivity required for pharmaceutical-grade reference standards [12].

The characterization process typically involves multiple analytical approaches to ensure comprehensive evaluation of isotopic composition. Certificate of analysis documentation includes detailed isotopic distribution data, with typical specifications requiring deuterium incorporation exceeding 95% and total isotopic purity above 97% [16] [17].